Orthogonal Protection Strategy: Boc/tBu vs. Fmoc/tBu Systems
The key differentiation of Boc-Thr(tBu)-Pro-OH lies in its orthogonal protecting group scheme, which is fully compatible with Boc-SPPS and incompatible with Fmoc-SPPS. The Boc (α-amino) group is labile to mild acid (e.g., 25-50% TFA), while the tBu (side-chain) group is stable to these conditions but labile to strong acid (e.g., HF, TFMSA) used for final cleavage. This contrasts with Fmoc-based analogs like Fmoc-Thr(tBu)-Pro-OH , where the Fmoc group is base-labile (20% piperidine) and the tBu group is acid-labile. The Boc-chemistry is required for certain acid-labile peptide sequences and specialized linkers (e.g., Merrifield resin). The quantitative difference is functional: Boc-SPPS involves repeated TFA treatments (acidic), while Fmoc-SPPS uses piperidine (basic). Selecting the incorrect protecting group strategy leads to premature deprotection and total synthesis failure.
| Evidence Dimension | Primary Deprotection Condition |
|---|---|
| Target Compound Data | Boc group removed by TFA (acid labile) |
| Comparator Or Baseline | Fmoc group removed by 20% piperidine (base labile) |
| Quantified Difference | Orthogonal: Boc-chemistry is essential for syntheses using acid-labile linkers or when base-sensitive modifications are present [1]. |
| Conditions | Standard SPPS Protocols |
Why This Matters
This defines the entire synthetic workflow; choosing the wrong protection scheme renders the synthesis incompatible with the planned resin and deprotection steps.
- [1] Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154. View Source
